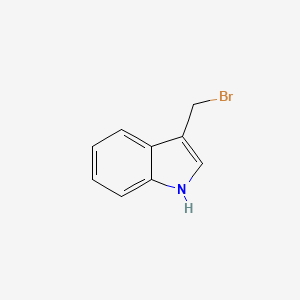

3-(bromomethyl)-1H-indole

説明

Structure

3D Structure

特性

IUPAC Name |

3-(bromomethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGPANPABBVZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461940 | |

| Record name | 3-(bromomethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50624-64-1 | |

| Record name | 3-(bromomethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromomethyl 1h Indole and Its Precursors

Regioselective Bromination Techniques for Indole (B1671886) C3-Methylation

A primary and effective route for producing 3-(bromomethyl)-1H-indole involves the direct bromination of the methyl group at the C3 position of the indole ring. This method relies on the use of particular brominating agents and reaction conditions to guarantee the intended regioselectivity, thereby preventing undesired reactions at other sites on the indole nucleus.

Utilizing N-Bromosuccinimide (NBS)-Mediated Approaches for this compound Synthesis

N-Bromosuccinimide (NBS) is a frequently used reagent for the allylic and benzylic bromination of hydrocarbons and is especially effective for converting 3-methyl-1H-indole (skatole) into this compound. nih.gov This reaction is generally conducted in a non-polar solvent like carbon tetrachloride (CCl4) or benzene (B151609) and is often initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.net

The reaction follows a free radical mechanism. An initiator produces a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group at the C3 position of the indole, creating a resonance-stabilized indolyl-3-methyl radical. This radical subsequently reacts with another NBS molecule to form the desired this compound and a succinimidyl radical, which perpetuates the radical chain reaction.

The high regioselectivity for the C3-methyl group is due to the stability of the resulting benzylic-type radical intermediate. The electron-rich nature of the indole ring provides greater stabilization for the radical at the C3-methyl position compared to other locations. bhu.ac.in Researchers have refined this process by carefully managing the reaction temperature and the quantity of initiator to reduce side reactions, such as bromination on the indole ring itself. For instance, bromination of 3-methylindole (B30407) with NBS in acetic acid can lead to 2-bromo-3-methylindole. bhu.ac.in

Radical Initiated Bromination Strategies for Indole Derivatives

Beyond the conventional NBS/AIBN system, other radical initiators and brominating agents have been investigated to improve the efficiency and selectivity of C3-methyl bromination. For example, visible-light-induced photoredox catalysis has become a gentler and more sustainable option. acs.org In this method, a photocatalyst, upon light absorption, can trigger the radical bromination under ambient conditions, frequently resulting in higher yields and cleaner reaction profiles than traditional methods requiring thermal initiators. acs.org

Different bromine sources, such as dibromomethane (B42720) or bromoform, can also be employed with radical initiators. researchgate.net The selection of the brominating agent and initiator can affect the reaction kinetics and selectivity for the desired product. researchgate.net Precise control of these parameters is vital for the successful synthesis of this compound, particularly with substituted indole precursors where competing reaction pathways may arise.

Precursor Synthesis and Functional Group Transformations Leading to this compound

The main precursor for the direct synthesis of this compound is 3-methyl-1H-indole. Consequently, efficient methods for synthesizing this precursor are highly important.

Strategies for Indole Ring Formation

The construction of the indole ring is a crucial step in synthesizing the precursor for this compound. Several classic named reactions are utilized for this purpose:

Fischer Indole Synthesis : This is one of the most prevalent methods, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. nih.govacs.org For producing 3-methyl-1H-indole, reacting phenylhydrazine with propionaldehyde (B47417) can be effective. researchgate.net This method has been optimized using continuous-flow reactors and ionic liquids, achieving high yields. researchgate.net

Reissert Indole Synthesis : This technique involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to create an indole-2-carboxylate, which can be further modified. bhu.ac.in

Madelung Synthesis : This intramolecular cyclization of an N-phenylalkanamide at high temperatures provides another pathway to indoles, particularly for simple indoles like 2-methyl indoles. bhu.ac.in

Bartoli Indole Synthesis : This reaction between a nitroarene and a vinyl Grignard reagent is effective for synthesizing substituted indoles. For example, the reaction of 4-bromo-3-nitrotoluene (B1266263) with isopropenylmagnesium bromide yields 7-bromo-2,4-dimethylindole. rsc.org

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the indole ring.

Installation of the C3-Methyl Moiety

Once the indole ring is formed, or when starting with indole itself, the methyl group must be introduced at the C3 position. Several methods can be used for this functionalization:

Direct Methylation : Direct alkylation of indole with methyl iodide at elevated temperatures can produce 3-methylindole, though further methylation can occur. bhu.ac.in

Mannich Reaction : The Mannich reaction of indole with formaldehyde (B43269) and a secondary amine (like dimethylamine) produces gramine (B1672134) (3-(dimethylaminomethyl)-1H-indole). bhu.ac.infrontiersin.org The dimethylamino group can then be displaced by various nucleophiles to introduce different functionalities, or it can be converted to a methyl group. bhu.ac.in

Vilsmeier-Haack Reaction : The Vilsmeier-Haack reaction of indole with phosphorus oxychloride and dimethylformamide yields indole-3-carboxaldehyde. This aldehyde can then be reduced to the corresponding alcohol (indole-3-methanol) and subsequently transformed into the methyl group. bhu.ac.in

Borane-Catalyzed Alkylation : A newer method involves the direct C3 methylation of indoles using amine-based alkylating agents catalyzed by B(C₆F₅)₃. acs.orgnih.gov This approach shows broad substrate scope and high chemoselectivity, avoiding common side reactions like N-methylation. acs.orgnih.gov

These transformations offer versatile pathways to the key precursor, 3-methyl-1H-indole, which can then undergo regioselective bromination.

Protecting Group Strategies in the Synthesis of this compound Derivatives

The indole nitrogen is both nucleophilic and acidic, and the indole ring is prone to electrophilic attack. bhu.ac.inwikipedia.org Therefore, in many synthetic routes involving this compound, protecting the indole nitrogen is necessary to prevent unwanted side reactions. researchgate.net

Common protecting groups for the indole nitrogen include:

Sulfonyl groups : Tosyl (Ts) and benzenesulfonyl (Bs) groups are widely used due to their stability under many reaction conditions. rsc.org

Carbamates : The tert-butyloxycarbonyl (Boc) group is particularly useful as it enhances solubility and stability and can be easily removed under acidic conditions. rsc.org

Silyl groups : A tert-butyldimethylsilyl (TBDMS) group can be used to protect the indole nitrogen, which also facilitates regioselective bromination at the C3 position with NBS. orgsyn.orgchemistryworld.com

**Advanced Synthetic Methodolo

Reactivity Profiles and Mechanistic Studies of 3 Bromomethyl 1h Indole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group at the 3-position of the indole (B1671886) ring is highly susceptible to nucleophilic attack, making it a valuable synthon for introducing a variety of functional groups. This reactivity stems from the ability of the indole ring to stabilize the resulting carbocation intermediate.

Reaction with Various Nucleophiles (e.g., Amines, Thiols, Organometallics)

A wide array of nucleophiles can displace the bromide ion from 3-(bromomethyl)-1H-indole. These reactions are fundamental to the synthesis of more complex indole derivatives. For instance, amines and thiols readily react to form the corresponding 3-aminomethyl and 3-thiomethyl indoles, respectively. Organometallic reagents, such as Grignard reagents and organolithium compounds, can also be employed to form new carbon-carbon bonds at the 3-position.

The choice of nucleophile and reaction conditions significantly influences the outcome of the reaction. While strong nucleophiles readily participate in these substitution reactions, weaker nucleophiles may require harsher conditions or the use of a catalyst. The inherent instability of (1H-indol-3-yl)methyl halides, which can lead to dimerization or oligomerization, presents a challenge that can sometimes be addressed through techniques like microflow reactors for rapid generation and subsequent substitution. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product |

| Amine (R-NH2) | 3-(aminomethyl)-1H-indole |

| Thiol (R-SH) | 3-(thiomethyl)-1H-indole |

| Grignard Reagent (R-MgBr) | 3-alkyl-1H-indole |

| Organolithium (R-Li) | 3-alkyl-1H-indole |

Kinetic and Thermodynamic Aspects of Bromomethyl Substitution

The substitution reactions at the bromomethyl group of this compound can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.org An SN1 mechanism involves the formation of a carbocation intermediate, which is stabilized by the electron-rich indole ring. This pathway is favored by polar, protic solvents and weaker nucleophiles. Conversely, an SN2 mechanism, a one-step process, is favored by strong nucleophiles and polar, aprotic solvents.

Kinetic studies can elucidate the specific mechanism at play. For instance, a reaction rate that is dependent on the concentration of both the substrate and the nucleophile would indicate an SN2 pathway. libretexts.org In contrast, a rate that is only dependent on the substrate concentration would suggest an SN1 mechanism. libretexts.org

Thermodynamically, the formation of the substitution product is generally favored due to the formation of a more stable product and the departure of a good leaving group (bromide). However, the potential for side reactions, such as elimination or rearrangement, must also be considered.

Cross-Coupling Reactions Involving the Bromomethyl Moiety

Transition-metal catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromomethyl group of this compound can participate in such reactions, further expanding its synthetic utility.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are widely used in organic synthesis. While the C(sp3)-Br bond of the bromomethyl group is generally less reactive in these reactions compared to C(sp2)-Br bonds, under specific conditions, it can participate in couplings. For instance, Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide, could potentially be adapted to use this compound. nih.gov Similarly, Stille coupling, which utilizes organotin compounds, represents another possibility for forming new carbon-carbon bonds. acs.org

The success of these reactions often depends on the choice of palladium catalyst, ligands, and reaction conditions. The development of more active catalyst systems has expanded the scope of cross-coupling reactions to include less reactive electrophiles.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants |

| Suzuki-Miyaura | This compound + Organoboron compound |

| Stille | This compound + Organotin compound |

| Negishi | This compound + Organozinc compound |

Other Transition-Metal Catalyzed Transformations of this compound

Beyond palladium, other transition metals like nickel can also catalyze cross-coupling reactions. nih.gov These alternative catalysts can sometimes offer different reactivity profiles and may be more effective for specific transformations. The exploration of various transition-metal catalysts continues to be an active area of research, aiming to develop more efficient and selective methods for functionalizing compounds like this compound.

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

The indole ring itself is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The presence of the bromomethyl group at the 3-position can influence the regioselectivity of these reactions.

Indole typically undergoes electrophilic substitution preferentially at the C3 position. pearson.comchegg.comic.ac.uk However, since this position is already substituted in this compound, electrophilic attack will be directed to other positions on the indole ring. The electron-donating nature of the pyrrole (B145914) ring activates the benzene (B151609) portion of the molecule towards substitution. The directing effects of the nitrogen atom and the bromomethyl group will determine the precise location of the incoming electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions will depend on the reactivity of the electrophile and the deactivating effect of the bromomethyl group. For instance, strong electrophiles may not require a Lewis acid catalyst for the reaction to proceed. chegg.com

Cyclization and Annulation Reactions Initiated by the Bromomethyl Group

The bromomethyl group at the C3 position of the indole ring is an excellent electrophilic site, making it susceptible to nucleophilic attack and a valuable precursor for various cyclization and annulation strategies. These reactions are pivotal for the synthesis of fused heterocyclic systems, which are prevalent in biologically active natural products and pharmaceutical agents.

The strategic placement of a nucleophile within the same molecule containing the this compound core allows for intramolecular cyclization, leading to the formation of N-fused heterocyclic compounds. These reactions are often driven by the formation of a stable, fused aromatic system.

One such strategy involves an aromatization-driven acyl transfer-annulation. In this approach, a heteroaryl ketone can be converted to an N-fused heterocycle. The reaction is initiated by the spiroannulation of a heteroaryl ketone with an alkyl bromide, followed by an intramolecular acyl transfer driven by aromatization, ultimately yielding a heavily functionalized N-fused heterocycle. nih.gov While not originating directly from this compound in the cited example, the principle of using a reactive halide to initiate cyclization is demonstrated.

Another approach involves multicomponent reactions (MCRs) for the modular assembly of indole-fused seven-membered heterocycles. semanticscholar.org For instance, the reaction of indole, formaldehyde (B43269), and an amino hydrochloride can rapidly produce indole-fused oxadiazepines. semanticscholar.org The versatility of the indole scaffold in such cyclizations highlights the potential of this compound as a precursor for introducing functionalities that can partake in intramolecular ring-forming reactions.

A study on the regiospecific cyclization of 3-carbomethoxyindole-1-propanoic acid demonstrated that cyclization can be directed to the 7-position of the indole nucleus, leading to a pyrrolo[3,2,1-ij]quinoline derivative. clockss.org This underscores the influence of substituents on the indole ring on the regiochemical outcome of intramolecular cyclizations.

| Fused Heterocycle Type | Reaction Strategy | Key Intermediates | Driving Force | Reference |

| N-fused heterocycles | Acyl transfer-annulation | Spiro-N-radical | Aromatization | nih.gov |

| Indole-fused oxadiazepines | Multicomponent reaction | - | - | semanticscholar.org |

| Pyrrolo[3,2,1-ij]quinoline | Intramolecular cyclization | - | - | clockss.org |

Lewis acids play a crucial role in activating the bromomethyl group of this compound, facilitating a cascade of reactions to produce complex polycyclic aromatic compounds like carbazoles. These domino reactions are highly efficient as they form multiple bonds in a single synthetic operation.

A significant application is the Lewis acid-mediated domino reaction of 3-(bromomethyl)indoles with arenes or heteroarenes to synthesize annulated carbazoles. epa.gov This one-pot transformation involves a sequence of a Lewis acid-catalyzed Friedel-Crafts alkylation, followed by an electrocyclization and subsequent aromatization. epa.gov For example, the reaction of 1-phenylsulfonyl-3-bromomethylindole with various arenes in the presence of a Lewis acid such as Zn(OTf)₂ leads to the formation of benzo[b]carbazole derivatives.

A proposed mechanism for a similar domino reaction catalyzed by ZnBr₂ suggests the initial formation of an indol-3-ylmethyl cation, which then undergoes a Friedel-Crafts reaction with an arene. The resulting intermediate then partakes in an electrocyclization, and a final aromatization step yields the carbazole (B46965) product. researchgate.net The choice of Lewis acid can be critical for the reaction's success. Studies have shown that Zn(OTf)₂ is an effective catalyst for the annulative π-extension of 1-phenylsulfonyl-3-bromomethylindole with thiophene (B33073) analogs, producing benzo[b]-hetero annulated carbazoles. informahealthcare.com

The synthesis of polyfunctionalized carbazoles can also be achieved through a domino Diels-Alder reaction of in situ-generated 3-vinylindoles with dienophiles. nih.govbeilstein-journals.org While not directly starting from this compound, the initial Friedel-Crafts alkylation of indole with chalcones to form the precursor for the 3-vinylindole highlights a related synthetic strategy. nih.gov

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Zn(OTf)₂ | 1-Phenylsulfonyl-3-bromomethylindole, Naphthalene | Benzo[a]carbazole derivative | 85 | informahealthcare.com |

| Zn(OTf)₂ | 1-Phenylsulfonyl-3-bromomethylindole, Thiophene | Thieno[2,3-a]carbazole derivative | 78 | informahealthcare.com |

| p-TsOH/DDQ | 3-(Indol-3-yl)-1,3-diphenylpropan-1-one, Chalcone | Polyfunctionalized carbazole | good | nih.govbeilstein-journals.org |

| ZnBr₂ | Bromomethyl indole, Arene | Annulated carbazole | - | researchgate.net |

The 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered heterocycles. wikipedia.orgorganic-chemistry.org While this compound itself is not a 1,3-dipole, it serves as a valuable precursor for generating species that can participate in these reactions, such as azomethine ylides.

Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ through various methods, including the condensation of an α-amino acid or its ester with an aldehyde. wikipedia.orgnih.gov this compound can be readily converted to indole-3-carboxaldehyde, which can then be used to generate an azomethine ylide. This ylide can then react with a dipolarophile in a [3+2] cycloaddition to form pyrrolidine-fused heterocycles. nih.gov

For instance, the reaction of isatin-derived azomethine ylides with various dipolarophiles is a well-established method for synthesizing spiro-pyrrolidine-oxindoles. rsc.orgmdpi.com These reactions often proceed with high regio- and diastereoselectivity. nih.gov The versatility of this approach allows for the creation of complex molecular architectures with multiple stereocenters in a single step. nih.gov The use of green solvents and catalyst-free conditions is also being explored for these cycloadditions. mdpi.comfrontiersin.org

| Dipole Precursor | Dipolarophile | Product | Key Features | Reference |

| Isatin and Sarcosine | (E)-2-(1H-indole-3-carbonyl)-3-phenylacrylonitrile | Spiropyrrolidine-oxindole | High yield | nih.gov |

| Isatin and α-Amino Acid | Maleimide | N-fused pyrrolidinyl-dispirooxindole | Excellent diastereoselectivity | mdpi.com |

| N-alkenyl aldehyde and α-Amino Acid | Intramolecular alkene | Polycyclic indole heterocycle | Intramolecular cycloaddition | nih.gov |

Radical Reactions and Reductive Transformations of this compound

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical intermediate. This reactivity opens avenues for various radical-mediated transformations. Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com

The initiation of a radical reaction involving this compound can be achieved using radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions. The resulting indol-3-ylmethyl radical can then participate in a variety of reactions. For example, a study on the radical reaction of 1-(phenylsulfonyl)-3-(bromomethyl)-2-methylindole with N-chlorosuccinimide (NCS) in the presence of AIBN resulted in the formation of 3-bromomethyl-2-chloromethyl-1-phenylsulfonyl-1H-indole, demonstrating the susceptibility of the methyl group to radical halogenation. nih.gov

Radical additions and cyclizations are prominent in indole chemistry, often leading to fused derivatives through cascade sequences. researchgate.net The generation of halomethyl radicals through halogen atom abstraction from halocarbons is another relevant process that can be applied to substrates like this compound. nih.gov

Reductive transformations of this compound typically involve the cleavage of the C-Br bond and its replacement with a C-H bond. This can be achieved using various reducing agents. While specific examples for the direct reduction of this compound are not detailed in the provided search results, general methods for the reductive dehalogenation of alkyl halides are well-established in organic chemistry and are applicable to this substrate. These methods often involve hydride reagents or catalytic hydrogenation.

| Reaction Type | Reagents | Intermediate | Product | Reference |

| Radical Halogenation | N-chlorosuccinimide, AIBN | Indol-2-ylmethyl radical | 3-Bromomethyl-2-chloromethyl-1-phenylsulfonyl-1H-indole | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Bromomethyl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(bromomethyl)-1H-indole and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

In the ¹H NMR spectrum of indole (B1671886) derivatives, the proton on the nitrogen atom of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature. The aromatic protons of the indole ring system resonate in the range of approximately 7.0-8.0 ppm. The methylene (B1212753) protons of the bromomethyl group are expected to appear as a singlet in the range of 4.5-5.0 ppm, influenced by the electronegativity of the adjacent bromine atom.

The ¹³C NMR spectra provide information about the carbon framework of the molecule. The carbon atoms of the indole ring typically resonate between 110 and 140 ppm. The carbon of the bromomethyl group is expected to have a chemical shift in the range of 30-35 ppm.

Below are representative ¹H and ¹³C NMR data for derivatives closely related to this compound, which help in predicting the spectral features of the parent compound.

Interactive Table: Representative ¹H NMR Data of 3-Substituted Indole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 5-Bromo-3-methyl-1H-indole | CDCl₃ | 7.92 (s, 1H, NH), 7.73 (d, 1H), 7.29 (dd, 1H), 7.22 (d, 1H), 6.99 (s, 1H), 2.32 (d, 3H, CH₃) rsc.org |

| 7-Bromo-3-methyl-1H-indole | CDCl₃ | 8.06 (s, 1H, NH), 7.55 (d, 1H), 7.37 (d, 1H), 7.08–6.97 (m, 2H), 2.35 (d, 3H, CH₃) rsc.org |

| 3-((5-bromo-3-methyl-1H-pyrazol-1-yl)methyl)-1H-indole | ~11 (s, 1H, NH), 6.94-7.61 (m, Ar-H), 5.18-5.87 (s, 2H, CH₂) mdpi.com |

Interactive Table: Representative ¹³C NMR Data of 3-Substituted Indole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 5-Bromo-3-methyl-1H-indole | CDCl₃ | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 (CH₃) rsc.org |

| 7-Bromo-3-methyl-1H-indole | CDCl₃ | 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 (CH₃) rsc.org |

| 3-((5-bromo-3-methyl-1H-pyrazol-1-yl)methyl)-1H-indole | 109.2-138.1 (indole C), 41.9-48.1 (CH₂) mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of indole derivatives in mass spectrometry often involves characteristic losses. A common fragmentation pathway for 3-substituted indoles is the cleavage of the substituent at the C3 position. For this compound, the loss of the bromine radical (•Br) would lead to a stable indoylmethyl cation. Another potential fragmentation is the loss of the entire bromomethyl group (•CH₂Br). The indole ring itself can undergo fragmentation, leading to characteristic ions such as the benzopyrrole cation. scirp.org

Interactive Table: Expected Fragmentation of this compound in EI-MS

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |

| [C₉H₈BrN]⁺• | Molecular Ion | 210 |

| [C₉H₈N]⁺ | [M - Br]⁺ | 130 |

| [C₈H₇N]⁺• | [M - CH₂Br]⁺ | 117 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not widely reported, analysis of its derivatives offers significant insights into its likely solid-state conformation and packing.

The crystal packing of this compound derivatives is stabilized by a variety of intermolecular interactions. In the crystal structure of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] rsc.orgnih.govdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, weak C-H···O and C-H···Cl hydrogen bonds are observed. nih.gov The crystal packing is further stabilized by C-H···π, C-Br···π, and aromatic π-π stacking interactions. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and investigate the electronic properties of molecules.

The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent band around 3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. mdpi.com Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring are expected in the 1500-1600 cm⁻¹ region. mdpi.com The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | ~3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methylene) | Stretching | <3000 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-Br | Stretching | 500-600 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore typically exhibits two main absorption bands. The first, more intense band (¹Lₐ band) appears around 260-270 nm, while the second, less intense but more structured band (¹Lₑ band) is observed around 280-290 nm. The introduction of a bromomethyl group at the 3-position is not expected to significantly alter the position of these absorption maxima, as it is not directly conjugated with the aromatic system. However, solvent polarity can influence the position and intensity of these bands.

Biological and Medicinal Chemistry Research Applications of 3 Bromomethyl 1h Indole Derivatives

Development of Anticancer Agents Derived from Indole (B1671886) Scaffolds

The indole nucleus is a core component of numerous compounds investigated for their anticancer properties. nih.goveurekaselect.com Derivatives of 3-(bromomethyl)-1H-indole are actively being explored for the development of novel anticancer agents. These compounds have demonstrated the ability to induce apoptosis, inhibit cell cycle progression, and target various signaling pathways implicated in cancer development and progression. nih.govresearchgate.net

One area of focus is the synthesis of compounds that can overcome multidrug resistance, a major challenge in cancer chemotherapy. nih.gov For instance, certain indole-3-carbinol (B1674136) derivatives have been shown to reverse the multidrug-resistant phenotype in some cancer cell lines. nih.gov Research has also led to the development of synthetic analogs of naturally occurring indole compounds, such as bis(3'-indolyl)methane (DIM), which exhibit enhanced potency and stability. nih.gov

The mechanisms of action of these indole-based anticancer agents are multifaceted and can include:

Induction of Apoptosis: Triggering programmed cell death in cancer cells. nih.govresearchgate.net

Cell Cycle Arrest: Halting the proliferation of cancer cells at various stages of the cell cycle. nih.govresearchgate.net

Inhibition of Kinases: Targeting enzymes like tyrosine kinases that are crucial for cancer cell signaling. nih.govresearchgate.net

Modulation of Nuclear Receptors: Interacting with receptors such as the estrogen receptor, which is significant in hormone-dependent cancers. nih.govnih.gov

Inhibition of Topoisomerases: Targeting enzymes essential for DNA replication and repair in cancer cells. nih.govnih.gov

A study on 3-bromo-1-ethyl-1H-indole (BEI) demonstrated its selective cytotoxicity towards cancer cell lines and its ability to inhibit glutathione (B108866) S-transferase isozymes, suggesting its potential as a lead compound for new anticancer drugs. nih.gov

Table 1: Selected this compound Derivatives and their Anticancer Research Applications

| Compound/Derivative Class | Research Application | Key Findings |

| Indole-3-carbinol (I3C) and its metabolites | Chemoprevention and anticancer therapy | Targets multiple signaling pathways including Akt-NFκB and estrogen receptor signaling. nih.govmdpi.com |

| Bis(3'-indolyl)methane (DIM) analogs | Anticancer drug development | Synthetic analogs show enhanced potency and stability compared to the parent compound. nih.gov |

| 3-bromo-1-ethyl-1H-indole (BEI) | Anticancer agent | Shows selective cytotoxicity towards cancer cells and inhibits glutathione S-transferase. nih.gov |

| 3-methyl-1H-indazole derivatives | Selective BRD4 inhibitors | Designed as inhibitors of Bromodomain-containing Protein 4 (BRD4), a target in cancer therapy. nih.gov |

Exploration of Antimicrobial and Antifungal Properties

Derivatives of this compound have shown considerable promise as antimicrobial and antifungal agents. The indole scaffold itself is found in many natural products with antibacterial and antifungal activities. researchgate.nettsijournals.com The versatility of the this compound intermediate allows for the synthesis of a wide range of compounds with activity against various pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Research has demonstrated that indole derivatives can exhibit broad-spectrum antimicrobial activity. nih.gov For example, new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have shown significant antibacterial and antifungal properties, with some compounds being particularly effective against C. krusei. nih.gov Furthermore, some indole-3-carboxamide-polyamine conjugates have been found to target bacterial membranes and act as antibiotic potentiators, enhancing the efficacy of existing antibiotics. mdpi.com

The antifungal activity of indole derivatives has been investigated against various pathogenic fungi. Studies have shown that substitutions on the indole ring can significantly influence the antifungal potency. For instance, compounds with chloro and bromo substituents on the indole ring have demonstrated stronger antifungal activity. mdpi.com Substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have also been synthesized and evaluated for their activity against pathogenic strains of Aspergillus and Candida. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Indole Derivatives

| Derivative Class | Target Organism(s) | Key Findings |

| Indole-triazole derivatives | Candida albicans, Candida krusei, Staphylococcus aureus, MRSA | Showed excellent antifungal activity against C. krusei and significant antibacterial activity. nih.gov |

| Indole-3-carboxamido-polyamine conjugates | S. aureus, P. aeruginosa | Act as antibiotic potentiators and target bacterial membranes. mdpi.com |

| 3-Indolyl-3-hydroxy oxindole (B195798) derivatives | Plant pathogenic fungi | Substituents on the indole ring, particularly halogens, influence antifungal activity. mdpi.com |

| Substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles | Aspergillus spp., Candida albicans | Showed mild to moderate activity against pathogenic fungi. nih.gov |

Research into Antiviral and Anti-HIV Activities

The indole scaffold is a key feature in several antiviral and anti-HIV agents, including the FDA-approved drug delavirdine. nih.govbenthamdirect.comnih.gov Consequently, this compound serves as a valuable starting point for the synthesis of novel derivatives with potential antiviral and anti-HIV activity. Research in this area focuses on developing compounds that can inhibit various stages of the viral life cycle.

Indole derivatives have been shown to act as inhibitors of key HIV enzymes such as reverse transcriptase and integrase. benthamdirect.comnih.gov For example, a series of indole-based allosteric HIV-1 integrase inhibitors have been synthesized, demonstrating the potential of this scaffold to target different sites on the enzyme. usm.edu Additionally, indole-7-carboxamides have been identified as potent and orally bioavailable HIV-1 attachment inhibitors. researchgate.net

The structure-activity relationship (SAR) of these derivatives is a critical aspect of the research, aiming to optimize their potency and pharmacokinetic properties. nih.gov The ability to modify the indole core at various positions allows for the fine-tuning of these properties to develop more effective antiviral agents.

Investigation of Neurotransmitter Receptor Ligand Interactions (e.g., Serotonin (B10506) Receptors, NMDA Receptors)

Indole derivatives are well-known for their interactions with various neurotransmitter receptors in the central nervous system (CNS). The structural similarity of the indole nucleus to neurotransmitters like serotonin makes it a prime scaffold for designing ligands that can modulate receptor activity. This compound provides a reactive handle to synthesize a variety of compounds for studying these interactions.

Research has focused on developing indole-based ligands for serotonin (5-HT) receptors, which are implicated in mood, cognition, and other neurological processes. nih.gov For instance, certain indole derivatives have been synthesized and evaluated as ligands for 5-HT1A and 5-HT2A receptors, demonstrating potential anxiolytic and memory-enhancing effects. nih.gov The psychoactive indole alkaloid ibogaine (B1199331) and its analogs also interact with serotonin receptors, among others. wikipedia.org

Furthermore, indole derivatives have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitatory neurotransmission. nih.govnih.gov For example, indole-2-carboxylic acid has been identified as a competitive antagonist at the glycine (B1666218) site of the NMDA receptor. nih.gov More recently, 3-substituted 1H-indoles have been identified as potent ligands for the GluN2B subunit of the NMDA receptor. electronicsandbooks.com

Table 3: Interaction of Indole Derivatives with Neurotransmitter Receptors

| Derivative Class | Target Receptor | Research Findings |

| D2AAK5, D2AAK6, D2AAK7 | Serotonin 5-HT1A and 5-HT2A Receptors | Act as ligands with potential anxiolytic and memory-enhancing effects. nih.gov |

| Indole-2-carboxylic acid | NMDA Receptor (Glycine site) | Acts as a competitive antagonist. nih.gov |

| 3-Substituted 1H-indoles | NMDA Receptor (GluN2B subunit) | Identified as potent ligands for the GluN2B subunit. electronicsandbooks.com |

| 5-chloroindole | Nurr1 nuclear receptor | Binds to and activates the Nurr1 receptor, which is involved in dopamine (B1211576) neuron function. acs.org |

Therapeutic Potential in Neglected Tropical Diseases (e.g., Antileishmanial Agents)

Derivatives of this compound are being investigated for their potential to treat neglected tropical diseases, such as leishmaniasis. Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. The indole scaffold has emerged as a promising starting point for the development of novel antileishmanial agents. nih.govnih.gov

Research has shown that certain 3-(α-azolylbenzyl)indoles display high levels of activity against Leishmania mexicana promastigotes in vitro, with some compounds showing an IC50 of less than 1 µM. nih.gov The synthesis of these compounds often utilizes the reactivity of the indole nucleus in reactions like Friedel-Crafts acylation. nih.gov

Furthermore, indolylmaleimide derivatives have been synthesized and evaluated as a new class of antileishmanial agents. nih.gov These studies highlight the potential of the indole core in designing molecules that can effectively target the Leishmania parasite. The condensation of 4,7-dichloroquinoline (B193633) with tryptamine (B22526) derivatives has also yielded compounds with activity against several Leishmania species. researchgate.net

Role in the Synthesis of Bioactive Alkaloids and Their Analogues

This compound is a key building block in the total synthesis of various bioactive indole alkaloids and their analogues. Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. nih.gov The reactivity of the bromomethyl group allows for its use in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are crucial steps in the construction of complex alkaloid skeletons.

Synthetic strategies often involve the use of this compound or related precursors to introduce the indole-3-methyl moiety, which is a common structural feature in many alkaloids. For example, the total synthesis of monoterpenoid indole alkaloids, pyrroloazocine indole alkaloids, and bis- and tris-indole alkaloids often relies on synthetic routes that could potentially utilize this compound or its derivatives. nih.govrsc.orgacs.org

Nonbiomimetic total syntheses of indole alkaloids have also been developed, offering flexibility and the ability to create novel structures that are not accessible through biosynthetic pathways. rsc.org These synthetic efforts contribute not only to the supply of rare natural products for biological evaluation but also to the development of new synthetic methodologies.

Mechanism of Action Studies of Biologically Active Derivatives

Understanding the mechanism of action of biologically active this compound derivatives is crucial for their development as therapeutic agents. Research in this area aims to identify the specific molecular targets and signaling pathways through which these compounds exert their effects.

For anticancer derivatives, studies have revealed a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like kinases and topoisomerases. nih.govnih.govresearchgate.net The interaction with nuclear receptors, such as the estrogen receptor, is another important mechanism for indole-based anticancer agents. nih.gov The ability of some indole derivatives to modulate the PI3K/Akt signaling pathway has also been implicated in their anticancer effects. spandidos-publications.com

In the context of antimicrobial activity, some indole derivatives have been shown to target bacterial cell division by inhibiting the FtsZ protein. nih.gov Others act by disrupting the bacterial membrane, which can lead to both direct antimicrobial effects and the potentiation of other antibiotics. mdpi.com For neuroactive derivatives, mechanism of action studies often involve detailed molecular modeling and binding assays to characterize their interactions with specific neurotransmitter receptors. nih.gov These studies provide valuable insights into the structure-activity relationships of these compounds and guide the design of more potent and selective agents. nih.gov

Potential in Materials Science and Industrial Chemistry

Use in the Synthesis of Specialty Chemicals

The reactivity of the C3-bromomethyl group makes 3-(bromomethyl)-1H-indole an important building block for a variety of specialty chemicals. This includes its role in the synthesis of complex heterocyclic structures and as a precursor for agrochemicals and pharmaceuticals. cymitquimica.comnih.gov

One significant application is in the synthesis of bis(indolyl)methanes (BIMs). While some methods utilize bromomethyl-functionalized catalysts to facilitate the reaction between indoles and aldehydes, the underlying principle demonstrates the utility of the bromomethyl group in forming the central methane (B114726) bridge of BIMs. nih.gov These compounds and their derivatives are of interest for their diverse biological activities. openmedicinalchemistryjournal.com

Furthermore, the reactive nature of this compound allows for its use in creating a wide array of 3-substituted indole (B1671886) derivatives. researchgate.net The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. This facilitates the introduction of diverse functional groups at the 3-position of the indole ring, leading to the production of specialty chemicals with specific desired properties. For instance, it can be used in the synthesis of N-protected 2/3-(bromomethyl)indoles, which are precursors for cyclo[b]-fused carbazoles, a class of compounds with significant interest in materials science. rsc.org

The synthesis of specialty chemicals using this compound as a starting material is exemplified by the preparation of various substituted indoles through reactions such as the Friedel-Crafts alkylation. The compound can react with electron-rich aromatic and heteroaromatic compounds to form new carbon-carbon bonds, leading to complex molecular architectures. rsc.org

A summary of representative specialty chemicals synthesized from indole derivatives is presented in Table 1.

| Product Class | Synthetic Strategy | Precursor | Application Area |

| Bis(indolyl)methanes | Electrophilic substitution of indoles with carbonyl compounds | Indole and Aldehydes | Biologically active compounds |

| 3-Substituted Indoles | Nucleophilic substitution on the bromomethyl group | This compound | Pharmaceutical and agrochemical intermediates |

| Fused Carbazole (B46965) Scaffolds | Lewis acid-catalyzed annulation | N-protected (bromomethyl)indoles | Materials science, π-conjugated systems |

Applications in Dye and Pigment Chemistry

The indole nucleus is a key component in a variety of dyes, particularly cyanine (B1664457) dyes, which are known for their sharp absorption bands and strong fluorescence in the visible and near-infrared regions. researchgate.netmdpi.comresearchgate.net While direct use of this compound in dye synthesis is not extensively documented, its role as a precursor to essential intermediates is significant.

The synthesis of many cyanine dyes begins with the preparation of substituted indolenium salts. mdpi.combiointerfaceresearch.com The reactive bromomethyl group of this compound can be readily converted into other functional groups or used to alkylate the nitrogen of the indole ring after appropriate protection and deprotection steps, leading to the formation of such indolenium salts. These salts are then condensed with other reagents, such as aldehydes or orthoesters, to construct the polymethine chain that forms the chromophore of the cyanine dye. biointerfaceresearch.com

For example, a typical synthesis of an indotricarbocyanine dye involves the condensation of a substituted 2,3,3-trimethyl-3H-indolenium salt with a suitable bridging molecule. mdpi.com The substituents on the indole ring can be introduced using precursors like this compound. The functionalization of the indole core allows for the fine-tuning of the spectral properties of the resulting dye, such as its absorption and emission wavelengths.

Furthermore, brominated indole derivatives, in general, are noted for their use in producing dyes and pigments. The presence of bromine atoms can influence the electronic properties and the solid-state packing of the dye molecules, which in turn affects their color and stability. Specifically, bromo-substituted indolenine cyanine dyes have shown promise as fluorescent agents for optical imaging applications. nih.gov

The general pathway for the involvement of this compound in the synthesis of cyanine dyes is outlined below:

| Step | Description | Intermediate/Product |

| 1 | Functional group transformation or N-alkylation using this compound. | Substituted Indole/Indolenine |

| 2 | Quaternization of the indole nitrogen to form an indolenium salt. | Indolenium Salt |

| 3 | Condensation with a polymethine chain precursor. | Cyanine Dye |

Development of Advanced Functional Materials Utilizing Indole Derivatives

The indole moiety is an attractive building block for the creation of advanced functional materials due to its electron-rich nature and the ability to form extended π-conjugated systems. Derivatives of this compound are instrumental in the synthesis of such materials, which have applications in organic electronics, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). openmedicinalchemistryjournal.comrsc.org

One area of significant research is the development of carbazole-based materials. Carbazoles are known for their excellent thermal and photochemical stability, as well as their charge-transporting properties. Annulated carbazole derivatives, which can be synthesized from N-protected (bromomethyl)indoles, are highly π-conjugated systems. rsc.org These materials are promising candidates for use as hole-transporting layers in OLEDs and as donor materials in OSCs. The synthesis often involves a Lewis acid-mediated cascade reaction where the bromomethyl indole reacts with arenes or heteroarenes to form the fused carbazole structure. rsc.org

Moreover, the reactivity of the bromomethyl group allows for the incorporation of the indole unit into polymeric structures. This can be achieved through polymerization reactions where the bromomethyl group acts as a reactive site. The resulting indole-containing polymers can exhibit interesting photophysical and electronic properties, making them suitable for applications in sensors, organic thin-film transistors, and other electronic devices.

Research has also explored the synthesis of thieno[3,2-b]indole (TI) bridged molecules, which have shown potential in organic solar cells. openmedicinalchemistryjournal.com The synthesis of such complex heterocyclic systems can be facilitated by starting with appropriately functionalized indole precursors, for which this compound serves as a versatile starting point.

The development of these advanced materials relies on the precise control of their molecular structure to achieve the desired electronic and photophysical properties. The versatility of this compound as a reactive intermediate is a key enabler in the bottom-up synthesis of these complex functional organic materials.

Future Research Directions and Unexplored Avenues

Expanding Synthetic Scope and Reaction Methodologies for 3-(bromomethyl)-1H-indole

The reactivity of the C3-bromomethyl group is a cornerstone of its synthetic utility, primarily serving as an electrophile for substitution reactions. However, future research will likely focus on expanding its reaction repertoire. Investigating its participation in novel coupling reactions beyond traditional methods is a key avenue. This includes exploring a wider array of coupling partners such as various boronic acids and organozinc reagents in metal-catalyzed cross-coupling reactions to build greater molecular diversity.

Furthermore, developing new catalytic systems is crucial. Recent explorations into Lewis acid-mediated reactions, for instance using Zn(OTf)₂ or FeCl₃, have shown success in promoting cascade annulations of bromomethyl indoles with various arenes and heteroarenes, leading to complex fused carbazole (B46965) derivatives. rsc.org Pushing the boundaries of these methodologies, perhaps with more sustainable and cheaper catalysts, will be a significant area of focus. Additionally, catalyst-free approaches, such as the C–N coupling reaction between indole (B1671886) derivatives and difluoro monomers, offer a promising route to synthesizing functional polymers with well-defined structures and high molecular weights, a strategy that could be adapted for this compound. rsc.org

Research could also delve into domino reactions that utilize the bromomethyl group as a linchpin to construct complex polycyclic systems in a single step. rsc.org The development of stereoselective reactions involving the bromomethyl handle is another underexplored area that could lead to the synthesis of chiral indole derivatives with significant potential in medicinal chemistry.

Novel Biological Target Identification and Validation for Indole Derivatives

Indole derivatives are well-established as privileged scaffolds in medicinal chemistry, with numerous compounds targeting protein kinases, tubulin, and pathways like p53. nih.govmdpi.com Future efforts will concentrate on identifying and validating novel biological targets to address unmet medical needs, particularly in complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net

A primary strategy involves the use of in silico computational methods for drug repositioning or repurposing. nih.gov These approaches can rapidly screen libraries of existing indole derivatives against vast databases of biological targets to identify potential new therapeutic applications. nih.gov For example, computational analyses have predicted potential targets for oxindole (B195798) scaffolds, a close relative of indoles, and subsequent biological testing can validate these hypotheses. nih.gov One such identified target, vascular endothelial growth factor receptor 2 (VEGFR-2), is a key player in tumor angiogenesis, and indole derivatives have been designed as dual inhibitors of EGFR and VEGFR-2. nih.govnih.gov

Target validation will remain a critical step, employing techniques such as in vitro evolution and whole-genome sequencing (IVIEWGA) to identify mutations that confer resistance to a specific indole compound, thereby pinpointing its molecular target. nih.gov Affinity-based probes using "click chemistry" are another powerful tool to pull down and identify the specific protein targets of bioactive indole derivatives from a complex cellular proteome. nih.gov The ultimate goal is to move beyond well-established targets and uncover novel mechanisms of action for indole-based compounds, potentially leading to first-in-class therapeutics for diseases like glioblastoma. mdpi.comsemanticscholar.org

Green and Sustainable Synthesis of Indole Derivatives for Industrial and Academic Applications

The principles of green chemistry are increasingly influencing synthetic strategies in both academic and industrial settings. Future research on this compound and its derivatives will heavily focus on developing environmentally benign and sustainable synthetic protocols. This shift aims to reduce hazardous waste, minimize energy consumption, and utilize safer, renewable materials. tandfonline.comtandfonline.com

Key areas of development include the use of alternative energy sources like microwave irradiation, which can significantly shorten reaction times and improve yields. tandfonline.comtandfonline.com The replacement of conventional volatile organic solvents with greener alternatives such as water or ionic liquids is another major focus. researchgate.net For instance, efficient, multicomponent reactions for synthesizing 3-substituted indoles have been successfully achieved in water. researchgate.net Researchers are also developing protocols that use palladium-on-carbon (Pd/C) catalysts in benign solvents, with the added benefit that the catalyst can be easily recovered and reused multiple times. chemistryviews.org

Solvent-free reaction conditions represent an ideal green chemistry approach, and methods are being developed to produce bis(indolyl)methanes and other derivatives by simply grinding reactants together, sometimes with a recyclable catalyst. researchgate.netnih.gov The use of biodegradable, bio-based catalysts, such as those derived from glycerol, further enhances the sustainability of these processes. nih.gov These green methodologies not only reduce the environmental impact but also often lead to higher efficiency and simpler product isolation, making them highly attractive for large-scale production. researchgate.net

Advanced Materials Development from Indole Scaffolds

The unique electronic and structural properties of the indole ring make it an attractive building block for advanced materials. While its use has historically been focused on pharmaceuticals, future research is set to increasingly explore its potential in materials science. Indole is a ubiquitous aromatic unit in nature and has great potential as a bio-based feedstock for polymers and plastics. nih.govacs.org

A significant area of research is the development of indole-based polymers. Polyindole (PIn) and its nanocomposites are emerging as promising materials due to their unique electrochemical properties and good environmental stability. materialsciencejournal.org Future work will likely focus on improving the properties of polyindole by creating composites with conducting metals, metal oxides, and carbon nanomaterials for applications in energy storage systems. materialsciencejournal.org

Furthermore, new indole-based polyesters are being synthesized as potential bio-based alternatives to fossil-fuel-derived plastics like poly(ethylene terephthalate) (PET). nih.govacs.org These novel biopolyesters, created by polymerizing indole-based dicarboxylate monomers with bio-based diols, have shown excellent thermal stability and high glass-transition temperatures. nih.govrsc.org Many of these polymers also exhibit strong solid-state fluorescence, opening up possibilities for applications in optoelectronics, such as blue-light emitters in organic light-emitting diodes (OLEDs). rsc.org The ability to tune the chemical structure allows for the creation of materials with a wide range of physical properties, from amorphous transparent films to highly electroactive materials. rsc.orgrsc.org

Integration of Artificial Intelligence and Machine Learning in Indole Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and their integration into indole chemistry is a rapidly emerging frontier. researchgate.net These computational tools can accelerate the discovery and development of new indole derivatives by predicting reaction outcomes, planning efficient synthetic routes, and designing molecules with desired properties. nih.govacs.orgpreprints.org

In drug discovery, AI can accelerate the design-make-test-analyze cycle. acs.org Computational techniques and molecular docking studies are already used to design novel indole derivatives and predict their interactions with biological targets. nih.govmdpi.com By leveraging AI, researchers can perform large-scale virtual screenings to identify the most promising candidates for synthesis and biological testing, saving significant time and resources. mdpi.commdpi.com As more high-quality data becomes available for training, these AI tools will become increasingly powerful, enabling the de novo design of indole-based molecules with optimized properties for therapeutic or material science applications. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(bromomethyl)-1H-indole, and how can purity be maximized?

Answer: The synthesis of brominated indoles often involves alkylation or halogenation strategies. For derivatives like this compound, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems has been effective. Key steps include:

- Catalyst loading : Use 1.3 equivalents of CuI to ensure complete reaction .

- Solvent optimization : PEG-400:DMF mixtures enhance solubility and reaction efficiency .

- Workup : Dilution with water followed by ethyl acetate extraction and column chromatography (gradient: 70:30 to 100% EtOAc/hexane) improves purity .

- Yield challenges : Low yields (25–46%) are common due to competing side reactions; rigorous purification (e.g., flash chromatography) is critical .

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

Answer: Key NMR features for bromomethyl-substituted indoles include:

- 1H NMR : A triplet for the CH2Br group (δ ~4.5 ppm, J = 5–7 Hz) and characteristic indole NH signals (δ ~8–10 ppm, broad) .

- 13C NMR : The bromomethyl carbon appears at δ ~25–30 ppm, while the indole C3 (bearing the substituent) resonates at δ ~110–120 ppm .

- Example : For analogous compounds like 5-bromo-3-(triazolyl)indoles, the CH2 group adjacent to the triazole shows δ ~4.5–4.6 ppm .

Q. Table 1: Representative NMR Data for Brominated Indole Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Source |

|---|---|---|---|

| 5-Bromo-3-triazolylindole | 4.51 (t, J = 5.8 Hz, CH2) | 26.6 (CH2Br) | |

| 3-(Chlorophenyl)indole | 5.93 (s, bridging CH) | 39.2 (CH) |

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions compared to chloro or iodo analogs?

Answer: The bromomethyl group acts as a versatile electrophile due to the moderate leaving-group ability of Br⁻. Key considerations:

- Suzuki-Miyaura Coupling : Bromine offers better reactivity than chlorine but requires Pd catalysts (e.g., Pd(PPh3)4) and optimized bases (e.g., K2CO3) .

- Nucleophilic Substitution : The CH2Br moiety undergoes SN2 reactions with amines or thiols, but steric hindrance at the indole C3 position may reduce efficiency .

- Comparative Data : Iodo derivatives react faster but are less stable; bromo balances reactivity and stability for stepwise functionalization .

Q. What crystallographic challenges arise in resolving this compound structures, and how can SHELX software address them?

Answer: Bromine’s high electron density causes absorption errors and weak diffraction. SHELX mitigates these via:

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Answer:

- Tubulin Polymerization Assays : Measure inhibition using fluorescence-based kits (e.g., Cytoskeleton Inc.) for anticancer activity .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, glioblastoma) with IC50 determination .

- Antioxidant Activity : DPPH radical scavenging assays to assess neuroprotective potential .

Q. How can competing side reactions during this compound functionalization be minimized?

Answer: Common side reactions include debromination or dimerization. Mitigation strategies:

Q. What computational methods predict the stability of this compound in protic solvents?

Answer:

Q. How does the bromomethyl group affect regioselectivity in electrophilic substitution reactions?

Answer: The electron-withdrawing BrCH2 group directs electrophiles to the indole C5 position. Evidence:

Q. Table 2: Synthetic Applications of this compound

*Estimated based on analogous reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。